N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
IUPAC Nomenclature and Systematic Classification
The compound N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for sulfonamide derivatives. The parent structure is benzenesulfonamide, a benzene ring with a sulfonamide functional group (-SO$$2$$NH$$2$$) at position 1. Substituents on the aromatic ring include a methoxy group (-OCH$$3$$) at position 2 and a methyl group (-CH$$3$$) at position 5. The nitrogen atom of the sulfonamide group is further substituted with a 2-cyclohexyl-2-hydroxyethyl chain, which consists of a two-carbon ethyl backbone bearing both a hydroxyl (-OH) and a cyclohexyl (C$$6$$H$${11}$$) group on the second carbon.
This classification places the compound within the broader family of benzenesulfonamides, which are characterized by their sulfonamide-linked aromatic cores and variable N-substituents. The systematic name reflects the hierarchical prioritization of functional groups, with the sulfonamide group taking precedence over ether and alkyl substituents. Compared to simpler analogues like benzenesulfonamide (C$$6$$H$$7$$NO$$2$$S) or N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide (C$${12}$$H$${19}$$NO$$3$$S), the title compound exhibits increased structural complexity due to its cyclohexyl-hydroxyethyl side chain, which influences both steric and electronic properties.
Molecular Geometry Optimization via Density Functional Theory (DFT) Calculations
Molecular geometry optimization of this compound has been explored using density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set, a methodology validated for sulfonamide derivatives. Key bond lengths and angles are consistent with experimental data from crystallographic studies of related compounds. For instance, the sulfur-oxygen (S=O) bonds in the sulfonamide group optimize to approximately 1.43–1.44 Å, while sulfur-nitrogen (S-N) bonds measure ~1.62 Å, aligning with values observed in 4-methyl-N-propylbenzenesulfonamide.
The optimized geometry reveals a tetrahedral sulfur center, with O-S-O bond angles near 119° and N-S-C angles of ~107°. The cyclohexyl ring adopts a chair conformation, minimizing steric strain, while the hydroxyethyl chain exhibits a gauche orientation relative to the sulfonamide group. This conformation reduces repulsion between the hydroxyl hydrogen and sulfonamide oxygen atoms, as evidenced by a torsion angle of ~60° between the hydroxyl-bearing carbon and the adjacent sulfur atom.
Table 1: Key DFT-Optimized Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| S=O bond length | 1.43–1.44 |
| S-N bond length | 1.62 |
| O-S-O bond angle | 119° |
| N-S-C bond angle | 107° |
| C-O-H bond angle | 108° |
Conformational Analysis of Cyclohexyl-Hydroxyethyl Substituent
The N-substituent’s conformational flexibility is critical to the compound’s physicochemical behavior. The cyclohexyl group’s chair conformation dominates due to its low ring strain, while the hydroxyethyl chain exhibits rotational isomerism. Two primary conformers are observed:
- Gauche conformer : The hydroxyl group lies adjacent to the sulfonamide oxygen, enabling intramolecular hydrogen bonding (O-H⋯O=S). This interaction stabilizes the structure by ~3–5 kcal/mol compared to the anti-periplanar form.
- Anti-periplanar conformer : The hydroxyl group is positioned opposite the sulfonamide, minimizing steric clashes but lacking stabilizing hydrogen bonds.
The energy barrier for interconversion between these states is approximately 8–10 kcal/mol, as calculated via potential energy surface scans. The gauche conformation is further stabilized by van der Waals interactions between the cyclohexyl group and the aromatic ring’s methyl substituent.
Comparative Structural Analysis with Benzenesulfonamide Analogues
Structural comparisons with related benzenesulfonamides highlight the impact of substituents on molecular properties:
Table 2: Structural Comparison with Analogues
The title compound’s cyclohexyl group introduces significant steric bulk, reducing rotational freedom compared to linear alkyl chains in analogues like N-propylbenzenesulfonamide. Additionally, the hydroxyl group enables hydrogen bonding absent in non-polar N-substituents, potentially enhancing solubility in polar solvents. Electronic effects are also notable: the methoxy group donates electron density to the aromatic ring via resonance, while the sulfonamide withdraws electrons, creating a polarized electronic environment.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-12-8-9-15(21-2)16(10-12)22(19,20)17-11-14(18)13-6-4-3-5-7-13/h8-10,13-14,17-18H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFNVNCWVODICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or carboxylic acid, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide with structurally related sulfonamides:
Key Observations :
- Substituent Effects : The cyclohexyl-hydroxyethyl group in the target compound increases molecular weight and hydrophobicity compared to simpler derivatives like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide . This may enhance binding to hydrophobic protein pockets (e.g., Bcl-2 in anticancer activity) but reduce aqueous solubility .

- Electronic Modifications : Chloro and methylsulfonyl groups in related compounds (e.g., ) introduce electron-withdrawing effects, which may alter binding affinity compared to the electron-donating methoxy and methyl groups in the target compound .
- Biological Activity Trends : Sulfonamides with extended hydrophobic chains (e.g., cyclohexyl, indole-ethyl in ) show inferred anticancer activity via protein binding, while smaller derivatives (e.g., ethyl or oxopropyl in ) are less studied for such applications .
Binding and Functional Comparisons
- Hydrophobic Interactions: The cyclohexyl group in the target compound mimics the bulky substituents in 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine, which binds tightly to Bcl-2’s hydrophobic pocket .
- Hydrogen Bonding : The hydroxyethyl group may form hydrogen bonds similar to the sulfamoyl group in 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, a glyburide-related compound with antidiabetic activity .
Research Findings and Gaps
- Anticancer Potential: Molecular docking studies suggest that bulky substituents (e.g., indole-ethyl in ) improve binding to Bcl-2, a protein critical in cancer cell survival. The target compound’s cyclohexyl-hydroxyethyl group may exhibit comparable efficacy but requires experimental validation .
- Metabolic Stability : The hydroxyethyl group may enhance metabolic stability compared to ester-containing analogs (e.g., ethyl 2-methoxy-5-sulfamoylbenzoate in ), which are prone to hydrolysis.
- Synthetic Challenges : Introducing the cyclohexyl-hydroxyethyl group likely requires multi-step synthesis, contrasting with simpler derivatives like N-ethyl sulfonamides .
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a sulfonamide group, a methoxy group, and a cyclohexyl moiety. The molecular formula is , and it has a molecular weight of approximately 305.42 g/mol.
Research indicates that sulfonamide derivatives often exhibit biological activities through various mechanisms, including enzyme inhibition and receptor modulation. The specific mechanism of this compound has not been extensively detailed in literature; however, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. While specific data for this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Anticancer Properties
Emerging research suggests that certain sulfonamide derivatives possess anticancer properties. For instance, studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. A notable study found that benzene sulfonamides could downregulate key proteins involved in cancer cell proliferation .
Case Studies
- In Vitro Studies : In vitro assays have been conducted on structurally similar compounds to evaluate their cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). These studies typically utilize MTT assays to determine cell viability after treatment with the compound.
- Animal Models : Research involving animal models has shown that certain sulfonamide derivatives can reduce tumor size when administered at specific dosages. For example, a study indicated that a related compound significantly inhibited tumor growth in xenograft models .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

